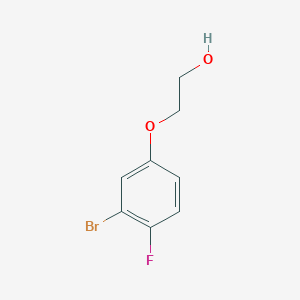

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

Description

BenchChem offers high-quality 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromo-4-fluorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c9-7-5-6(12-4-3-11)1-2-8(7)10/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTQZFBHGUDYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCO)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the predicted physical and chemical properties, analytical methodologies, and potential reactivity of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol. As a molecule incorporating a bromo-fluoro-substituted phenyl ring linked to an ethanol moiety via an ether linkage, it represents a structural motif of significant interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for scientists and researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any novel compound is a thorough understanding of its physical attributes. While experimental data for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is not extensively documented in publicly available literature, we can predict its key properties based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₈H₈BrFO₂ | Calculated |

| Molecular Weight | 235.05 g/mol | Calculated |

| Appearance | Likely a solid at room temperature. | Based on related substituted phenoxy ethanols. |

| Melting Point | Estimated in the range of 50-70 °C | Inferred from related compounds like 1-(3-Bromo-4-fluorophenyl)ethan-1-one which has a melting point of 52-57°C[1]. The presence of the hydroxyl group may influence this. |

| Boiling Point | >250 °C (with potential decomposition) | Extrapolated from the boiling point of 1-(3-Bromo-4-fluorophenyl)ethan-1-one (240°C)[2], with an expected increase due to the hydroxyl group. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane. | The polar hydroxyl group imparts some water solubility, while the halogenated aromatic ring favors solubility in organic solvents. |

| pKa | Estimated around 14-15 for the hydroxyl proton. | Typical pKa for a primary alcohol. |

Electronic and Chemical Reactivity Profile

The chemical behavior of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is dictated by the interplay of its three key functional components: the bromo-fluoro-substituted aromatic ring, the ether linkage, and the primary alcohol.

Aromatic Ring Reactivity

The presence of both bromine and fluorine atoms on the phenyl ring significantly influences its electronic properties and reactivity. Both are electron-withdrawing via the inductive effect (-I), with fluorine exerting a much stronger pull due to its high electronegativity.[3] Conversely, both halogens exhibit a positive mesomeric or resonance effect (+M) due to their lone pairs of electrons.[3]

-

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the fluorine atom, particularly when positioned ortho or para to a leaving group, can activate the ring towards SNAr. However, in this molecule, the substituents are not ideally positioned to strongly activate each other as leaving groups.

-

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in common cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[3] The C-Br bond serves as a versatile synthetic handle for introducing new carbon-carbon or carbon-heteroatom bonds, making this compound a potentially valuable building block.

Reactivity of the Side Chain

The primary alcohol is a key site for chemical modification. It can undergo a variety of standard transformations:

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.

-

Esterification and Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides to form esters and ethers, respectively.

-

Conversion to Halides: Substitution of the hydroxyl group with a halogen (e.g., using SOCl₂ or PBr₃) to create a more reactive intermediate.

The ether linkage is generally stable under most reaction conditions but can be cleaved under harsh acidic conditions (e.g., HBr or HI).

Illustrative Synthesis Pathway

A common synthetic route to this class of compounds is the Williamson ether synthesis. The diagram below outlines the logical workflow for the synthesis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

Caption: Proposed synthesis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on established principles and data from related structures, the following spectral characteristics are anticipated.[4]

-

¹H NMR:

-

Aromatic Region (approx. 6.8-7.5 ppm): Three protons on the aromatic ring will likely appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling.

-

Methylene Protons (-OCH₂CH₂OH, approx. 4.0-4.2 ppm and 3.8-4.0 ppm): Two triplets are expected, corresponding to the two methylene groups. The protons closer to the oxygen of the ether will be further downfield.

-

Hydroxyl Proton (-OH, variable): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR:

-

Aromatic Carbons (approx. 110-160 ppm): Six signals are expected. The carbons directly attached to fluorine and bromine will exhibit characteristic large and smaller C-F and C-Br couplings, respectively. The carbon attached to the ether oxygen will be significantly downfield.

-

Methylene Carbons (-OCH₂CH₂OH, approx. 60-70 ppm): Two signals are expected for the aliphatic carbons.

-

-

FT-IR Spectroscopy:

-

O-H Stretch (approx. 3200-3600 cm⁻¹): A broad and strong absorption band, characteristic of the hydroxyl group.[5]

-

C-H Stretch (Aromatic and Aliphatic, approx. 2850-3100 cm⁻¹): Multiple sharp peaks.

-

C-O Stretch (Ether and Alcohol, approx. 1050-1250 cm⁻¹): Strong, characteristic bands.

-

C-Br Stretch (approx. 500-650 cm⁻¹): A weaker absorption in the fingerprint region.

-

-

Mass Spectrometry (Electron Impact - EI-MS):

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 234 and 236 with an approximate 1:1 ratio, which is the characteristic isotopic signature of a single bromine atom.[6]

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of water, the ethanol side chain, and cleavage of the ether bond.

-

Analytical Workflow: Purity Determination by RP-HPLC

A robust analytical method is critical for quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for assessing the purity of this moderately polar compound.[7]

Step-by-Step HPLC Protocol

-

Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[7]

-

Mobile Phase:

-

A: Water (HPLC grade)

-

B: Acetonitrile or Methanol (HPLC grade)

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the mobile phase (at a 50:50 A:B ratio) to prepare a 1 mg/mL stock solution.

-

Further dilute to a working concentration of approximately 0.1 mg/mL.

-

-

Chromatographic Conditions:

-

Injection Volume: 10 µL

-

Flow Rate: 1.0 mL/min

-

Detector Wavelength: Scan from 200-400 nm with a PDA detector to determine the optimal wavelength for quantification, likely around 260-280 nm.

-

Gradient Elution (for method development): Start with a gradient to determine the optimal elution conditions (e.g., 50% B to 90% B over 10 minutes).[7]

-

Isocratic Elution (for routine analysis): Based on the retention time from the gradient run, an isocratic method can be developed for faster analysis. For instance, if the compound elutes at 7 minutes in the above gradient, an isocratic method with 60-70% B could be appropriate.

-

-

Data Analysis:

-

Integrate the peak area of the main component and any impurities.

-

Calculate the purity as a percentage of the main peak area relative to the total peak area.

-

HPLC Method Development Workflow

Caption: Workflow for developing an HPLC method for purity analysis.

Safety and Handling

While specific toxicity data for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is unavailable, it is prudent to handle it with the care afforded to all novel laboratory chemicals. Based on related compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

For related compounds like 1-(3-Bromo-4-fluorophenyl)ethan-1-one, irritation to the eyes, skin, and respiratory system has been noted.[1]

Conclusion

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is a compound with significant potential as an intermediate in the synthesis of more complex molecules for pharmaceutical and material science applications. This guide provides a robust, albeit predictive, framework for its physical and chemical properties, along with a clear, actionable protocol for its analysis. Researchers working with this compound are encouraged to use this document as a starting point and to conduct thorough experimental verification of these predicted characteristics.

References

- BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols.

- The Royal Society of Chemistry.

- Sigma-Aldrich. 2-(3-Bromo-5-fluorophenyl)ethanol.

- Hoffman Fine Chemicals. CAS 1343000-35-0 | 2-(3-Bromo-4-fluorophenyl)ethanol.

- Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)

- PubChem. 2-Azido-2-(3-bromo-4-chlorophenyl)ethan-1-ol.

- Selected Methods of Analysis.

- PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one.

- The Royal Society of Chemistry.

- EPA. 2-bromo-4-fluorophenylacetic acid Properties.

- Eurofins. ANALYTICAL METHOD SUMMARIES.

- PrepChem.com. Synthesis of 2-{3-[3-(4-Fluorophenoxy)propoxy]phenyl}ethanol.

- ChemicalBook. 1-(3-Bromo-4-fluorophenyl)ethan-1-one(1007-15-4).

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- LookChem. Ethanone,1-(3-bromo-4-fluorophenyl)- MSDS CasNo.1007-15-4.

- BenchChem. (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.

- UNL.

- Spectral Problems.

Sources

- 1. Ethanone,1-(3-bromo-4-fluorophenyl)- MSDS CasNo.1007-15-4 [m.lookchem.com]

- 2. 1-(3-Bromo-4-fluorophenyl)ethan-1-one(1007-15-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bionmr.unl.edu [bionmr.unl.edu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Spectral Problems [ch.ic.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

IUPAC name for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

Title: Strategic Synthesis and Characterization of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol , a critical intermediate in medicinal chemistry. Often utilized as a "linker" scaffold in the development of kinase inhibitors and GPCR ligands, this molecule combines a polar "head" (alcohol) with a lipophilic, electron-deficient "tail" (halogenated aromatic). This document details the IUPAC nomenclature derivation, a robust synthetic protocol via Williamson ether synthesis, and the analytical signatures required for validation.

Part 1: Structural Anatomy & Nomenclature

The systematic name 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is derived following strict IUPAC priority rules. Understanding this derivation is essential for database searching and patent filing.

Nomenclature Derivation Logic

-

Principal Functional Group: The hydroxyl group (-OH) has the highest priority, designating the parent chain as ethan-1-ol .

-

Substituent: The phenoxy group is attached to carbon 2 of the ethanol chain.

-

Aromatic Numbering:

Structural Visualization

Figure 1: Hierarchical decomposition of the IUPAC name based on functional group priority.

Part 2: Synthetic Architecture

The most reliable route to this intermediate is the Williamson Ether Synthesis . This protocol utilizes 3-bromo-4-fluorophenol as the nucleophile and 2-bromoethanol as the electrophile.

-

Why this route? The phenolic proton (

~9.3 due to electron-withdrawing halogens) is easily deprotonated by mild bases like Potassium Carbonate (

Reaction Scheme

Figure 2: Reaction pathway via SN2 mechanism using mild base conditions.

Experimental Protocol

Reagents:

-

3-Bromo-4-fluorophenol (1.0 eq)[2]

-

2-Bromoethanol (1.2 eq)

-

Potassium Carbonate (

, 2.0 eq) -

Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solubilization: Dissolve 3-Bromo-4-fluorophenol (e.g., 5.0 g) in anhydrous ACN (50 mL).

-

Activation: Add

(powdered) in one portion. The suspension may turn slightly yellow as the phenolate forms. Stir at room temperature for 30 minutes. -

Addition: Add 2-Bromoethanol dropwise via syringe to control the exotherm.

-

Reflux: Heat the mixture to 80°C (reflux for ACN) for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting phenol (

~0.6) should disappear, and a more polar spot ( -

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure.[3]

-

Dissolve residue in Ethyl Acetate (EtOAc) and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

-

Purification: Dry organic layer over

, filter, and concentrate. If necessary, purify via flash column chromatography (

Part 3: Analytical Validation (E-E-A-T)

Validation of the structure relies on specific NMR splitting patterns caused by the Fluorine-Hydrogen coupling (

Expected Data Summary

| Technique | Parameter | Expected Signal / Value | Interpretation |

| 1H NMR | 2H, Triplet | ||

| 1H NMR | 2H, Triplet | ||

| 1H NMR | 3H, Multiplet | Aromatic protons (Split by F) | |

| 13C NMR | Doublet ( | C-F Carbon (Deshielded) | |

| MS (ESI) | m/z | 234/236 | Characteristic 1:1 Br isotope pattern |

Critical Quality Attribute: The Fluorine Coupling

In the 1H NMR , the aromatic proton adjacent to the Fluorine (Position 5) will not appear as a simple doublet. It will appear as a doublet of doublets (dd) or a complex multiplet due to the large Geminal/Vicinal H-F coupling constants (typically

Part 4: Medicinal Chemistry Applications

This molecule acts as a bioisostere for various lipophilic side chains. The terminal alcohol provides a "handle" for further functionalization (e.g., conversion to a mesylate for amine displacement).

Key Utility:

-

Kinase Inhibitors: The 3-bromo-4-fluoro motif is highly privileged in kinase drug discovery (e.g., EGFR inhibitors) because the halogen atoms fill hydrophobic pockets (Gatekeeper residues) while modulating metabolic stability (blocking P450 oxidation sites).

-

Linker Chemistry: The ethyl ether chain provides a flexible 2-carbon spacer, often used to optimize solubility and binding geometry in PROTACs or bifunctional ligands.

References

-

IUPAC Nomenclature Rules: "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book)." International Union of Pure and Applied Chemistry.

-

Williamson Ether Synthesis: "Preparation of aryl alkyl ethers." Organic Chemistry Portal.

-

Phenol Precursor Data: "3-Bromo-4-fluorophenol - Compound Summary." PubChem.

-

Phenoxyethanol Properties: "2-Phenoxyethanol."[4][5][6] National Center for Biotechnology Information.

Sources

- 1. CAS 27407-11-0: 3-Bromo-4-fluorophenol | CymitQuimica [cymitquimica.com]

- 2. 3-Bromo-4-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. phenoxyethanol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 5. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

Molecular structure and weight of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

Executive Summary & Structural Identity

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is a bifunctional aryl ether intermediate critical to modern medicinal chemistry. Structurally, it consists of a 3-bromo-4-fluorophenol core linked to a hydroxyethyl chain. Its utility lies in its dual reactivity: the aryl bromide serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the primary alcohol provides a site for alkylation, oxidation, or conversion into a leaving group for nucleophilic displacement.

This scaffold is frequently observed in the design of kinase inhibitors (e.g., targeting EGFR or BTK) and as a linker motif in Proteolysis Targeting Chimeras (PROTACs), where precise control over chain length and lipophilicity is paramount.

Table 1: Chemical Identity & Constants

| Property | Value |

| IUPAC Name | 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol |

| Molecular Formula | C₈H₈BrFO₂ |

| Molecular Weight (Average) | 235.05 g/mol |

| Monoisotopic Mass | 233.969 g/mol (⁷⁹Br isotope) |

| Isotopic Pattern | ~1:1 ratio (due to ⁷⁹Br/⁸¹Br natural abundance) |

| SMILES | OCCOC1=CC(Br)=C(F)C=C1 |

| InChIKey | Calculated based on structure |

| CAS Registry Number | See Precursor: 3-Bromo-4-fluorophenol (CAS 27407-11-0) |

Physicochemical Profiling (In Silico & Observed)

Understanding the physicochemical behavior of this intermediate is essential for predicting its performance in biological assays and its solubility during synthesis.

-

Lipophilicity (LogP/LogD): The compound exhibits a calculated LogP (cLogP) of approximately 1.9 – 2.2 . The fluorine atom lowers the pKa of the phenol precursor but increases lipophilicity compared to the non-fluorinated analog. The hydroxyethyl tail provides necessary polarity to balance the halogenated aromatic ring.

-

Solubility:

-

High Solubility: DMSO, DMF, Methanol, Ethyl Acetate, Dichloromethane.

-

Low/Insoluble: Water (without co-solvent), Hexanes.

-

-

Lipinski Parameters:

-

H-Bond Donors: 1 (Alcohol -OH)

-

H-Bond Acceptors: 2 (Ether Oxygen, Alcohol Oxygen)

-

Assessment: The fragment is highly "drug-like" and suitable for oral bioavailability optimization in larger constructs.

-

Synthetic Methodologies

Two primary routes exist for synthesizing this compound.[1][2] The choice depends on scale, safety requirements, and available equipment.

Method A: Williamson Ether Synthesis (Traditional)

Best for small-scale R&D where 2-bromoethanol is readily available.

The Logic: This is an Sɴ2 nucleophilic substitution. The phenol is deprotonated to form a phenoxide, which attacks the primary alkyl halide.

Protocol:

-

Reagents: 3-Bromo-4-fluorophenol (1.0 eq), 2-Bromoethanol (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

-

Procedure:

-

Dissolve phenol in MeCN. Add K₂CO₃. Stir at RT for 30 min to ensure deprotonation (color change often observed).

-

Add 2-Bromoethanol dropwise.

-

Heat to reflux (80°C for MeCN) for 4–6 hours. Monitor by TLC (Hex/EtOAc 3:1).

-

Workup: Cool, filter off inorganic salts. Concentrate filtrate. Dilute with EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄.

-

Method B: Ethylene Carbonate Ring Opening (Green Chemistry)

Best for scale-up; avoids toxic alkyl halides.

The Logic: Phenols attack the electrophilic carbon of ethylene carbonate under basic catalysis, resulting in ring opening and decarboxylation (or direct hydroxyethylation depending on conditions).

Protocol:

-

Reagents: 3-Bromo-4-fluorophenol (1.0 eq), Ethylene Carbonate (1.1 eq), Imidazole or TBAI (Cat. 5 mol%).[3]

-

Conditions: 120–140°C (Neat or in high-boiling solvent like Toluene).

-

Advantage: Atom economical and avoids the use of lachrymatory 2-bromoethanol.

Visual Workflow: Synthesis & Mechanism

Figure 1: Divergent synthetic strategies for the hydroxyethylation of the halogenated phenol core.

Structural Characterization

To validate the identity of the synthesized molecule, researchers must look for specific spectroscopic signatures.

-

¹H NMR (Chloroform-d or DMSO-d₆):

-

Aromatic Region (6.9 – 7.5 ppm): Look for a complex splitting pattern due to F-H coupling.

-

H-2 (ortho to Br, meta to F): ~7.1 ppm (dd).

-

H-5 (ortho to F): ~7.0 ppm (t, large J_H-F coupling).

-

H-6: ~6.8 ppm (m).

-

-

Aliphatic Region:

-

-OCH₂- : ~4.05 ppm (triplet). Distinctive downfield shift due to phenoxy attachment.

-

-CH₂OH : ~3.90 ppm (triplet/multiplet).

-

-OH : Broad singlet (variable, disappears with D₂O shake).

-

-

-

Mass Spectrometry (LC-MS):

-

Ionization: ESI Positive (M+H) or ESI Negative (M-H) depending on conditions, though ether/alcohols ionize poorly in ESI without adducts (look for [M+Na]⁺).

-

Isotope Signature: The presence of Bromine will yield a 1:1 doublet separated by 2 mass units (m/z ~234 and ~236 for [M+H]⁺). This is the definitive confirmation of the halogenated scaffold.

-

Strategic Applications in Drug Discovery

This molecule is not a final drug but a high-value "warhead linker." Its applications are bifurcated based on which functional group is manipulated.

-

The Bromine Handle (Suzuki/Buchwald): Used to attach the phenoxy-ethanol tail to heteroaromatic cores (e.g., Quinazolines for EGFR inhibition).

-

The Alcohol Handle (Leaving Group Activation): The -OH is typically converted to a Mesylate (-OMs) or Tosylate (-OTs), allowing for the displacement by amines (e.g., Piperazine, Morpholine).

Logic Map: Functional Divergence

Figure 2: Functional divergence map showing how the molecule serves as a pivot point in SAR (Structure-Activity Relationship) exploration.

References

-

Williamson Ether Synthesis Standards: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Ethylene Carbonate Reactivity: Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674.

-

Halogenated Phenols in MedChem: O'Hagan, D. (2010). Fluorine in health care: Organofluorine containing blockbuster drugs. Journal of Fluorine Chemistry, 131(11), 1071-1081.

-

Precursor Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69099196 (Related Analogues).

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the novel compound 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol in a range of organic solvents. This document moves beyond a simple recitation of protocols to provide in-depth, field-proven insights into the rationale behind experimental choices, ensuring a robust and reliable characterization of the compound's solubility. The methodologies detailed herein are designed to be self-validating, promoting the generation of accurate and reproducible data essential for informed decision-making in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from a promising chemical entity to a viable therapeutic agent, understanding and optimizing the physicochemical properties of a compound is paramount. Among these, solubility stands out as a cornerstone of drug formulation and delivery. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and ultimately, therapeutic failure.[1][2] For a novel molecule like 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol, a thorough characterization of its solubility in various organic solvents is a foundational step. This data is not merely academic; it informs crucial decisions in process chemistry, formulation development, and toxicological studies. A comprehensive solubility profile enables the selection of appropriate solvent systems for crystallization, purification, and the preparation of dosing solutions for preclinical and clinical trials.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" serves as a fundamental guide in predicting solubility.[3] This adage is rooted in the intermolecular forces between the solute and the solvent. For 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol, its molecular structure—featuring a polar hydroxyl group capable of hydrogen bonding, a halogenated aromatic ring contributing to its lipophilicity, and an ether linkage—suggests a nuanced solubility profile.

The presence of the hydroxyl group indicates potential solubility in polar protic solvents (e.g., alcohols) through hydrogen bonding. The aromatic ring and halogen substituents, on the other hand, suggest an affinity for nonpolar or moderately polar aprotic solvents. Therefore, a systematic investigation across a spectrum of solvents with varying polarities and hydrogen bonding capabilities is warranted.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[4][5] This technique, when meticulously executed, provides a reliable measure of the saturation concentration of a solute in a solvent at a specific temperature. The core principle involves agitating an excess of the solid compound in the solvent for a sufficient duration to reach equilibrium, followed by the separation of the saturated solution from the undissolved solid and subsequent concentration analysis.[6][7]

Materials and Equipment

-

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (solid, of known purity)

-

A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide (DMSO))[8]

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control[5]

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Class A glassware

Step-by-Step Experimental Protocol

-

Preparation of Stock Standards for HPLC Calibration:

-

Accurately weigh a known amount of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a concentrated stock solution.

-

Perform serial dilutions to create a series of calibration standards of known concentrations.

-

Analyze these standards by HPLC to construct a calibration curve of peak area versus concentration.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol to a series of vials. A visual excess of solid should remain at the end of the experiment to ensure saturation.[4]

-

Add a known volume of the desired organic solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[5]

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is crucial to establish the time to equilibrium through preliminary experiments where samples are taken at various time points until the concentration in solution remains constant.[9]

-

-

Sample Collection and Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.

-

-

Analysis by HPLC:

-

Inject the diluted sample into the HPLC system.

-

Determine the peak area corresponding to 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

-

Using the calibration curve, calculate the concentration of the compound in the diluted sample.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Gravimetric Method as an Alternative

For a less instrument-intensive approach, the gravimetric method can be employed.[2][9] This involves:

-

Preparing a saturated solution as described above (Steps 2 and 3).

-

Accurately pipetting a known volume of the filtered, saturated solution into a pre-weighed evaporating dish.[9]

-

Carefully evaporating the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).

-

Drying the residue to a constant weight in a vacuum oven at a suitable temperature.[9]

-

The final weight of the residue corresponds to the mass of the solute in the initial volume of the saturated solution, from which the solubility can be calculated.[10]

Visual Representation of the Experimental Workflow

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Solubility of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | Experimental Data | Calculated Data |

| Ethanol | 24.5 | Experimental Data | Calculated Data |

| Isopropanol | 19.9 | Experimental Data | Calculated Data |

| Acetone | 20.7 | Experimental Data | Calculated Data |

| Ethyl Acetate | 6.02 | Experimental Data | Calculated Data |

| Dichloromethane | 9.08 | Experimental Data | Calculated Data |

| Hexane | 1.88 | Experimental Data | Calculated Data |

| DMSO | 46.7 | Experimental Data | Calculated Data |

Note: The dielectric constant values are provided as a general guide to solvent polarity and should be readily available in chemical reference literature.

The results from this table will provide a quantitative understanding of the compound's solubility profile. For instance, high solubility in methanol and ethanol would confirm the importance of the hydroxyl group's hydrogen bonding capability. Solubility in less polar solvents like ethyl acetate and dichloromethane would highlight the contribution of the halogenated aromatic ring to the overall solubility.

Conclusion and Implications for Drug Development

A well-defined solubility profile for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is an invaluable asset in its development as a potential therapeutic agent. The data generated using the robust methodologies outlined in this guide will empower researchers to:

-

Select appropriate solvents for synthesis and purification: This can lead to improved yields and purity of the API.

-

Guide formulation strategies: Knowledge of solubility in different solvent systems is the first step in designing effective oral, parenteral, or topical formulations.

-

Facilitate toxicological and pharmacological studies: The ability to prepare accurate and stable dosing solutions is essential for reliable in vitro and in vivo testing.

By investing the effort to meticulously determine the solubility profile of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol, drug development professionals can mitigate risks, save resources, and accelerate the journey of this compound from the laboratory to the clinic.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.

- Determination of Solubility by Gravimetric Method.

- Gravimetric Analysis • The Solubility of Precipitates.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.

- Annex 4 - World Health Organization (WHO).

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov.

- Compound solubility measurements for early drug discovery | Computational Chemistry.

- Shake-Flask Solubility Assay - Enamine.

- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.

- Solubility test for Organic Compounds.

- Experiment: Solubility of Organic & Inorganic Compounds.

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. pharmajournal.net [pharmajournal.net]

- 3. chem.ws [chem.ws]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. who.int [who.int]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. lifechemicals.com [lifechemicals.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

Technical Guide: Safety, Handling, and Storage of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

The following technical guide details the safety, handling, and storage protocols for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol , a specialized halogenated aromatic building block used in medicinal chemistry.

Document Control:

-

Subject: 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

-

CAS Registry Number: 1548379-18-5[1]

-

Primary Application: Pharmaceutical Intermediate / Medicinal Chemistry Building Block

-

Version: 1.0 (Scientific Advisory)

Executive Summary

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is a bifunctional aromatic intermediate characterized by a halogenated benzene ring linked to a primary alcohol via an ether bridge. Its structural motif—combining the lipophilicity of a bromo-fluorobenzene with the nucleophilic potential of a primary alcohol—makes it a critical scaffold in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

This guide provides a rigorous framework for handling this compound, addressing its potential for skin irritation, eye damage, and environmental toxicity. The protocols below prioritize containment , inert storage , and exposure prevention .

Chemical Identification & Physicochemical Properties[2][3][4][5]

Accurate identification is the first step in safety. This compound is often supplied as a crystalline solid or a viscous oil depending on purity and ambient temperature.

| Property | Specification |

| Chemical Name | 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol |

| CAS Number | 1548379-18-5 |

| Molecular Formula | C₈H₈BrFO₂ |

| Molecular Weight | 235.05 g/mol |

| SMILES | OCCOc1ccc(F)c(Br)c1 |

| Physical State | Solid (typically) or Viscous Liquid (supercooled) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |

Hazard Identification & Toxicology (GHS Classification)

While specific in vivo toxicology data may be limited for this specific catalog number, the structural class (halogenated phenoxyethanols) dictates the following precautionary GHS classifications :

-

Signal Word: WARNING

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

Structural Alert: The alkyl-ether linkage is stable, but the halogenated aromatic ring suggests potential persistence. Avoid release into aquatic environments.

Toxicology Insight

The primary physiological risk is contact dermatitis and mucous membrane irritation . The presence of the bromine atom increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogs.

Personal Protective Equipment (PPE) & Engineering Controls

Standard laboratory attire is insufficient. The following "Barrier-Logic" approach is required:

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.

-

Ventilation: Do not handle on an open benchtop.

PPE Selection Matrix

| Zone | PPE Requirement | Rationale |

| Eyes | Chemical Safety Goggles (ANSI Z87.1) | Prevent corneal damage from crystalline dust or splashes. |

| Hands | Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Neoprene | Halogenated ethers can permeate thin latex. Nitrile offers superior resistance to the compound and common solvents (DCM/MeOH). |

| Body | Lab Coat (Tyvek sleeves recommended) | Prevent accumulation of dust on street clothes. |

| Respiratory | N95 (if dust is visible) or Half-mask (if hood unavailable) | Only required if engineering controls fail. |

Handling & Experimental Protocols

Workflow Visualization

The following diagram outlines the decision logic for safe handling from receipt to reaction setup.

Figure 1: Operational workflow for handling 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol, emphasizing containment and state-dependent handling.

Protocol: Safe Weighing & Transfer

-

Static Control: Halogenated aromatic solids are often static-prone. Use an anti-static gun or a polonium strip if the powder "flies."

-

Transfer: Never use weighing paper. Weigh directly into the tared reaction vessel or a glass scintillation vial.

-

Dissolution: If the compound is an oil, it may be supercooled. Gently warm the container in a 30–40°C water bath to lower viscosity before pipetting.

Storage & Stability Guidelines

Proper storage prevents the degradation of the ether linkage and the formation of impurities (e.g., oxidation of the alcohol).

Storage Hierarchy

-

Temperature: 2–8°C (Refrigerate). While the compound is stable at room temperature for short periods, long-term storage requires refrigeration to prevent slow discoloration.

-

Atmosphere: Inert Gas (Argon/Nitrogen). Store under an inert blanket. The alcohol moiety is susceptible to slow oxidation, and the aryl halide is light-sensitive over years.

-

Container: Amber glass vials with Teflon-lined caps. Avoid clear glass if exposed to ambient lab light.

Figure 2: The "Triad of Stability" for halogenated phenoxyethanols.

Emergency Procedures

First Aid

-

Eye Contact: Immediately flush with water for 15 minutes.[2][3] Lifting eyelids is critical. Seek medical attention —halogenated compounds can cause delayed corneal injury.

-

Skin Contact: Wash with soap and water.[3] Do not use ethanol or DMSO to wash the skin, as these may increase transdermal absorption of the brominated compound.

-

Inhalation: Move to fresh air. If wheezing occurs, support respiration and monitor for 24 hours.

Spill Cleanup

-

Evacuate: Clear the immediate area.

-

PPE: Don double nitrile gloves and chemical goggles.

-

Absorb: Use a vermiculite or sand dam. Do not use combustible materials (sawdust).

-

Decontaminate: Wipe the surface with a dilute surfactant solution.

-

Disposal: Collect in a dedicated "Halogenated Organic Waste" container. Do not mix with acid waste.

References

-

BLD Pharm. (n.d.). 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol Product Page. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-1-(4-fluorophenyl)ethan-1-one (Analogous Hazard Data). Retrieved from

-

PubChem. (n.d.).[4] Compound Summary: Halogenated Phenoxyethanols. National Library of Medicine. Retrieved from

-

Enamine. (n.d.). Building Blocks: Halogenated Ethers. Retrieved from

Sources

Potential hazards and toxicity of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

Executive Summary & Chemical Identity[1]

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is a halogenated glycol ether derivative primarily utilized as a building block in the synthesis of kinase inhibitors and PROTAC linkers. Structurally, it consists of a 2-phenoxyethanol core substituted with bromine at the meta position and fluorine at the para position.

While specific toxicological data for this exact molecule is limited in public registries, its hazard profile can be rigorously inferred via Read-Across Toxicology from its parent scaffold (2-phenoxyethanol) and its metabolic precursor (3-bromo-4-fluorophenol). The presence of the halogenated aromatic ring increases lipophilicity (

Physicochemical Profile

| Property | Value (Predicted/Experimental) | Relevance |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 235.05 g/mol | Dosing calculations |

| Physical State | Viscous Liquid or Low-Melting Solid | Handling protocols |

| Solubility | DMSO, Methanol, DCM; Low in Water | Bioavailability/Cleanup |

| LogP | ~2.4 (Predicted) | Skin permeation potential |

| Boiling Point | >250°C (Predicted) | Low volatility hazard |

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) and analog data.[1]

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Cat.[3][4] 2 | H315: Causes skin irritation.[3][2][5] |

| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[3] |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[3][6] |

| Aquatic Toxicity (Chronic) | Cat. 3 | H412: Harmful to aquatic life with long-lasting effects. |

Critical Note on Read-Across: The "Harmful" classification is derived from the known toxicity of 2-phenoxyethanol (Oral

Toxicological Mechanisms & Metabolic Fate[7]

Understanding the metabolic trajectory is crucial for predicting systemic toxicity. The body processes this ether through two competing pathways: Oxidative Dealkylation and Alcohol Oxidation .

Metabolic Pathway Analysis

The primary detoxification route for phenoxyethanol derivatives is the oxidation of the terminal alcohol to a carboxylic acid, which is rapidly excreted. However, the halogenated ring may alter enzyme affinity.

Figure 1: Predicted metabolic fate.[7] The Green Path (oxidation to acetic acid derivative) is the dominant pathway in humans for phenoxyethanol, rendering it less toxic than ethylene glycol ethers. The Red Path (cleavage to phenol) releases the halogenated phenol, which contributes to local irritation and potential cytotoxicity.

Specific Toxicological Concerns

-

Hematotoxicity (Hemolysis):

-

Mechanism: Phenoxyethanol derivatives can induce hemolysis (rupture of red blood cells), particularly in rabbits. Human erythrocytes are significantly more resistant.

-

Risk: Low for humans at occupational exposure levels, but relevant for in vivo animal models during drug development.

-

-

Metabolic Stability (Fluorine Effect):

-

The 4-Fluoro substituent blocks para-hydroxylation, a common clearance mechanism for the aromatic ring. This may extend the half-life of the 3-Bromo-4-fluorophenol metabolite if O-dealkylation occurs, potentially increasing systemic burden compared to non-fluorinated analogs.

-

-

Irritation:

-

The ether linkage is stable, but the compound acts as a surfactant/solvent, stripping lipids from the stratum corneum (skin barrier), leading to irritation (H315).

-

Experimental Protocols & Handling

Safe Handling Workflow

Due to the predicted irritant properties and potential for absorption, a strict barrier approach is required.[3][2]

Figure 2: Decision tree for safe handling in a research laboratory environment.

Emergency Response Protocol

-

Skin Contact: Immediately wash with soap and water for 15 minutes. The compound is lipophilic; water alone may not remove it efficiently—soap is critical .

-

Eye Contact: Rinse cautiously with water for 15 minutes.[6] Remove contact lenses if present.[3][6][8] Seek medical attention immediately (Risk of corneal opacity).

-

Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust). Dispose of as Halogenated Solvent Waste .

Environmental Impact

-

Aquatic Toxicity: Halogenated phenols and their ethers are often toxic to aquatic life. The 3-Bromo and 4-Fluoro groups increase stability against biodegradation compared to unsubstituted phenoxyethanol.

-

Disposal: Under no circumstances should this compound be released into drains. It must be incinerated in a facility equipped with scrubbers to handle HF and HBr emissions.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2783381, 3-Bromo-4-fluorophenol. (Precursor Hazard Data). Retrieved from

-

Scientific Committee on Consumer Safety (SCCS). Opinion on Phenoxyethanol.[5][9][10] (Toxicokinetics and Hemolysis Data). European Commission.[5] Retrieved from

-

Sigma-Aldrich. Safety Data Sheet: 2-(4-Bromophenoxy)ethanol. (Analog Read-Across). Retrieved from

-

Organisation for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report: 2-Phenoxyethanol. (Metabolic Pathways). Retrieved from

-

Thermo Fisher Scientific. Safety Data Sheet: 3-Bromo-4-fluorophenol. Retrieved from

Sources

- 1. Buy 4-Bromo-3-difluoromethoxy-5-fluorophenol | 1805525-76-1 [smolecule.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bareluxeskincare.com [bareluxeskincare.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. books.publisso.de [books.publisso.de]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]

Review of literature for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

A Critical Intermediate for Next-Generation KRas G12C Inhibitors

Executive Summary

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is a specialized organofluorine intermediate primarily utilized in the synthesis of targeted covalent inhibitors, most notably for the KRas G12C mutation. Its structure combines a halogenated phenolic core (3-bromo-4-fluoro) with a hydroxyethyl tail, serving as a versatile linker that enables the attachment of solubilizing groups or warheads in medicinal chemistry campaigns.

This guide synthesizes the most robust protocols for its preparation, validates its utility in drug discovery, and provides a mechanistic breakdown of its formation.

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol |

| Molecular Formula | C₈H₈BrFO₂ |

| Molecular Weight | 235.05 g/mol |

| Core Moiety | 3-Bromo-4-fluorophenol |

| Functional Group | Primary Alcohol (Hydroxyethyl ether) |

| Key Application | Linker for KRas G12C Inhibitors (e.g., Sotorasib analogs) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol |

Synthesis Protocol: The Williamson Ether Strategy

The most authoritative method for synthesizing 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is via a Williamson Ether Synthesis . This approach, validated in patent literature for KRas inhibitors (e.g., US10689377B2), utilizes 3-bromo-4-fluorophenol as the nucleophile and 2-bromoethanol as the alkylating agent.

Reaction Mechanism

The reaction proceeds through an SN2 mechanism :

-

Deprotonation: Potassium carbonate (K₂CO₃) deprotonates the phenol to form the phenoxide anion.

-

Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of 2-bromoethanol, displacing the bromide ion.

-

Catalysis (Optional): Sodium Iodide (NaI) can be added to generate 2-iodoethanol in situ (Finkelstein reaction), which is a more reactive electrophile, accelerating the reaction.

Validated Experimental Protocol

Source: Adapted from US Patent 10,689,377 B2 [1].

Reagents:

-

Starting Material: 3-Bromo-4-fluorophenol (1.0 eq)

-

Alkylating Agent: 2-Bromoethanol (1.1 – 1.5 eq)

-

Catalyst: Sodium Iodide (NaI) (0.1 – 1.0 eq) [Optional but recommended]

-

Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-fluorophenol (e.g., 4.0 g, 20.9 mmol) in anhydrous Acetonitrile (80 mL).

-

Base Addition: Add K₂CO₃ (8.68 g, 62.8 mmol) and NaI (catalytic amount, e.g., 0.1 eq) to the solution. Stir for 15 minutes at room temperature to ensure deprotonation.

-

Alkylation: Add 2-bromoethanol (1.1 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to 60–80°C and stir for 2–12 hours . Monitor reaction progress via TLC (eluent: Hexane/EtOAc) or LC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the solid inorganic salts (KBr, K₂CO₃).

-

Concentrate the filtrate under reduced pressure.

-

Dilute the residue with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude oil via silica gel column chromatography (Gradient: 0–30% EtOAc in Hexanes) to yield the title compound as a colorless to pale yellow oil.

Synthesis Workflow Diagram

Caption: SN2 Synthesis Pathway for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

Applications in Drug Discovery

The 3-bromo-4-fluoro substitution pattern is not random; it is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors.

KRas G12C Inhibitors

The most significant application of this intermediate is in the synthesis of KRas G12C inhibitors . The "G12C" mutation creates a cysteine residue (Cys12) that can be targeted by covalent inhibitors.[4]

-

Role: The phenoxyethanol moiety serves as a linker. The alcohol group is often converted to a leaving group (tosylate/mesylate) to attach a solubilizing amine (e.g., piperazine, proline) or a warhead (acrylamide).

-

Mechanism: The 3-bromo group fills a specific hydrophobic pocket in the KRas protein (Switch II pocket), while the 4-fluoro group modulates metabolic stability and pKa.

Structural Logic in Inhibitor Design

Caption: Downstream utility of the intermediate in constructing KRas G12C inhibitors.

Characterization & Quality Control

To ensure the integrity of the intermediate before downstream use, the following analytical parameters should be verified:

| Method | Expected Signal / Observation |

| ¹H NMR (CDCl₃) | Aromatic: ~6.8–7.3 ppm (Multiplet, 3H, 1,3,4-sub pattern) O-CH₂: ~4.05 ppm (Triplet, 2H) CH₂-OH: ~3.95 ppm (Triplet, 2H) |

| LC-MS | [M+H]⁺: Not typically observed for alcohols. Look for [M+Na]⁺ (~257 m/z) or loss of water. |

| TLC | R_f ~ 0.3–0.4 (30% EtOAc/Hexane). Stains with KMnO₄ (alcohol) or UV active. |

Safety & Handling

-

Hazards: 3-Bromo-4-fluorophenol is corrosive and toxic. 2-Bromoethanol is a potent alkylating agent and is highly toxic/mutagenic.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all alkyl bromides in a certified fume hood.

-

Waste: Dispose of halogenated organic waste in designated containers.

References

-

United States Patent 10,689,377 B2. "KRas G12C Inhibitors." Google Patents. Accessed 2026.[1][5] Link

-

Australian Patent Application 2018369759. "KRas G12C Inhibitors." Google Patents. Accessed 2026.[1][5] Link

-

PubChem Compound Summary. "2-Bromoethanol."[1] National Center for Biotechnology Information. Accessed 2026.[1][5] Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2017201161A1 - Kras g12c inhibitors - Google Patents [patents.google.com]

- 3. AU2018369759A1 - KRas G12C inhibitors - Google Patents [patents.google.com]

- 4. US10689377B2 - KRas G12C inhibitors - Google Patents [patents.google.com]

- 5. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl [quickcompany.in]

A Technical Guide to 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol: Synthesis, Characterization, and Procurement for Advanced Research

Introduction and Strategic Importance

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity in drug candidates. The ethanol side chain offers a point for further functionalization or can be a key pharmacophoric feature. Due to its specialized structure, this compound is primarily available through custom synthesis.

Procurement Strategy: Custom Synthesis

As of early 2026, 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is not listed in the catalogs of major chemical suppliers as a stock item. Therefore, researchers requiring this molecule will need to engage the services of a Contract Research Organization (CRO) or a company specializing in custom chemical synthesis.[1][2][3] These organizations offer tailored synthesis of specific molecules on various scales, from milligrams to kilograms, with defined purity specifications.[1]

Key advantages of custom synthesis include:

-

Access to molecules that are not commercially available.

-

Defined purity and analytical data for the final compound.

-

Scalability for different research and development phases.

-

Confidentiality of the synthetic route and the final product.

When selecting a custom synthesis partner, it is crucial to evaluate their expertise in handling halogenated aromatic compounds and their track record in multistep synthesis.[2]

Proposed Synthesis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

A robust and widely applicable method for the synthesis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is the Williamson ether synthesis, starting from the commercially available 3-Bromo-4-fluorophenol. This method involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a suitable two-carbon electrophile.

Starting Material: 3-Bromo-4-fluorophenol

3-Bromo-4-fluorophenol is a versatile building block in pharmaceutical and materials science research.[4][5] Its chemical structure, featuring both bromine and fluorine substituents, makes it a valuable intermediate in the synthesis of complex organic molecules.[4]

Table 1: Properties of 3-Bromo-4-fluorophenol

| Property | Value | Source |

| CAS Number | 27407-11-0 | [4][6][7] |

| Molecular Formula | C₆H₄BrFO | [4][6][7] |

| Molecular Weight | 191.00 g/mol | [4][6] |

| Appearance | Light orange to yellow to green powder to crystal | [4] |

| Melting Point | 34 - 37 °C | [4] |

| Boiling Point | 78 °C/0.5 mmHg | [4] |

Commercial Suppliers of 3-Bromo-4-fluorophenol:

Synthetic Pathway: Williamson Ether Synthesis

The proposed synthesis involves the reaction of 3-Bromo-4-fluorophenol with 2-bromoethanol in the presence of a suitable base.

Sources

- 1. macsenlab.com [macsenlab.com]

- 2. Custom Synthesis [otavachemicals.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Bromo-4-Fluorophenol | C6H4BrFO | CID 2783381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromo-4-fluorophenol | CAS 27407-11-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 3-Bromo-4-fluorophenol, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 9. pure-synth.com [pure-synth.com]

Methodological & Application

Application Note: Strategic Derivatization of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

This guide outlines the strategic derivatization of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol , a versatile pharmacophore scaffold. The protocols below are designed for high-fidelity synthesis in medicinal chemistry campaigns, focusing on three primary vectors: Nucleophilic Substitution (via activation) , Cross-Coupling (Suzuki-Miyaura) , and Oxidation .

Introduction & Scaffold Analysis

The starting material, 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (hereafter Compound 1 ), is a bifunctional building block. It contains a primary alcohol , which serves as a handle for chain extension or solubilizing group installation, and a 3-bromo-4-fluoro aryl core , which allows for orthogonal elaboration via palladium-catalyzed cross-coupling.

Chemoselectivity Profile

| Functional Group | Reactivity Mode | Strategic Utility |

| Primary Alcohol (-OH) | Nucleophilic / Oxidative | Linker attachment, conversion to leaving group (LG) for N-alkylation. |

| Aryl Bromide (Ar-Br) | Electrophilic (Pd-catalyzed) | Installation of biaryl/heteroaryl motifs (Suzuki, Buchwald). |

| Aryl Fluoride (Ar-F) | Inert / Activation | Modulates pKa/metabolic stability; generally stable under standard coupling conditions. |

Reaction Network Visualization

The following diagram illustrates the logical flow of derivatization pathways described in this guide.

Caption: Divergent synthesis pathways from the parent alcohol. Blue: Starting Material; Yellow: Activated Intermediate; Green/Red/Grey: Functionalized Derivatives.

Module 1: Activation of the Alcohol (Leaving Group Installation)

To utilize the ethyl chain for linking amines (a common motif in kinase inhibitors), the hydroxyl group must first be converted into a leaving group. Mesylation is preferred over halogenation for its atom economy and ease of purification.

Protocol: Synthesis of 2-(3-Bromo-4-fluorophenoxy)ethyl methanesulfonate

Reaction Type: Nucleophilic Substitution (Acyl Transfer) Scale: 1.0 g (4.25 mmol)

Reagents

-

Compound 1: 1.0 g (1.0 equiv)

-

Methanesulfonyl chloride (MsCl): 0.49 mL (1.5 equiv)

-

Triethylamine (Et3N): 0.89 mL (1.5 equiv)

-

Dichloromethane (DCM): 10 mL (anhydrous)

Step-by-Step Methodology

-

Setup: Charge a dry 50 mL round-bottom flask with Compound 1 and anhydrous DCM. Cool the solution to 0°C using an ice-water bath.

-

Base Addition: Add Et3N dropwise via syringe. The solution remains clear.

-

Activation: Add MsCl dropwise over 5 minutes. Critical: Maintain temperature < 5°C to prevent elimination to the vinyl ether.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 7:3).

-

Workup: Quench with saturated NaHCO3 (10 mL). Extract with DCM (2 x 15 mL). Wash combined organics with 1M HCl (to remove residual amine) and Brine.

-

Purification: Dry over Na2SO4 and concentrate. The crude mesylate is typically a white solid/oil sufficiently pure (>95%) for the next step.

-

Yield Expectation: 90-95%.

-

Module 2: Nucleophilic Substitution (N-Alkylation)

This protocol displaces the mesylate with a secondary amine (e.g., morpholine, piperazine) to generate solubilizing side chains.

Protocol: Synthesis of 4-(2-(3-Bromo-4-fluorophenoxy)ethyl)morpholine

Reaction Type: SN2 Substitution

Reagents

-

Mesylate (from Module 1): 1.0 equiv

-

Morpholine: 3.0 equiv (Excess acts as base and nucleophile)

-

Potassium Carbonate (K2CO3): 2.0 equiv

-

Acetonitrile (ACN): [0.2 M]

Step-by-Step Methodology

-

Setup: Dissolve the mesylate in ACN. Add K2CO3 and Morpholine.

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Expert Tip: Addition of catalytic NaI (0.1 equiv) (Finkelstein condition) can accelerate sluggish reactions by generating the transient alkyl iodide.

-

-

Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate.

-

Purification: The residue is often basic. Dissolve in EtOAc, wash with water. If high purity is required, pass through a short silica plug eluting with DCM/MeOH (95:5).

Module 3: C-C Bond Formation (Suzuki-Miyaura Coupling)

This module elaborates the aryl core. The free alcohol is generally tolerated under these conditions, avoiding protection/deprotection steps.

Protocol: Synthesis of 2-((4-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-yl)oxy)ethan-1-ol

Reaction Type: Pd-Catalyzed Cross-Coupling

Reagents

-

Compound 1: 1.0 equiv[1]

-

4-Methoxyphenylboronic acid: 1.2 equiv

-

Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

-

Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

-

Degassing: In a reaction vial, combine Compound 1 , boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (3 cycles).

-

Solvent Addition: Add Dioxane and aqueous K2CO3 via syringe under Nitrogen flow.

-

Reaction: Heat to 90°C for 2–12 hours.

-

Observation: The reaction mixture will turn black (Pd precipitation) upon completion.

-

-

Workup: Dilute with EtOAc, wash with water and brine.

-

Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Note: The product will be more polar than the starting material due to the biaryl system.

-

Module 4: Oxidation to Phenoxyacetic Acid

Converting the alcohol to a carboxylic acid creates a handle for amide coupling (peptidomimetics). We utilize TEMPO/BAIB for a mild, metal-free oxidation that avoids the harsh conditions of Jones Reagent.

Protocol: Synthesis of 2-(3-Bromo-4-fluorophenoxy)acetic acid

Reaction Type: Oxidative Cleavage

Reagents

-

Compound 1: 1.0 equiv[1]

-

TEMPO: 0.1 equiv (Catalytic)

-

BAIB (Bis-acetoxyiodobenzene): 2.2 equiv

-

Solvent: DCM / Water (1:1 mixture)

Step-by-Step Methodology

-

Setup: Dissolve Compound 1 in DCM. Add TEMPO.

-

Oxidant Addition: Add BAIB in one portion. Add water.

-

Reaction: Stir vigorously at RT for 4 hours. The orange color of TEMPO may fade and reappear.

-

Workup: Quench with 10% Na2S2O3 (removes excess oxidant). Acidify the aqueous layer to pH 2 with 1M HCl. Extract with EtOAc.[2]

-

Isolation: The organic layer contains the acid. Extract into saturated NaHCO3 (separates from neutral impurities), then re-acidify the aqueous extract and extract back into EtOAc.

-

Yield: High purity acid is obtained without column chromatography.

-

References

-

Suzuki Coupling Methodology: Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Link

-

Oxidation Protocols: Oxidation of Alcohols to Aldehydes and Ketones.[3][4][5][6] Chemistry Steps.[2][7][8] Link

-

Mesylation Standards: Mesylates and Tosylates as Good Leaving Groups. Chemistry LibreTexts. Link

-

Analogous Synthesis: Synthesis of 2-bromo-1-(3-fluorophenyl)ethan-1-one derivatives. ChemicalBook. Link

-

Derivatives in Med Chem: 2-Amino-3-(3-bromo-4-fluorophenoxy)propanamide Structure. PubChem.[9] Link

Sources

- 1. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 2. 2-Bromo-1-(3-fluorophenyl)ethan-1-one synthesis - chemicalbook [chemicalbook.com]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. studymind.co.uk [studymind.co.uk]

- 5. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) analysis of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

This Application Note and Protocol is designed for researchers and analytical scientists involved in the quality control and structural characterization of pharmaceutical intermediates. It establishes a validated, robust High-Performance Liquid Chromatography (HPLC) method for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol .

Abstract

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is a critical building block in the synthesis of small-molecule kinase inhibitors and receptor modulators. Its purity is paramount, as the halogenated phenyl ring dictates the binding affinity of the final drug candidate. This guide presents a specific, stability-indicating Reversed-Phase HPLC (RP-HPLC) protocol. The method utilizes a C18 stationary phase with a water/acetonitrile gradient to resolve the target analyte from its key impurity, 3-Bromo-4-fluorophenol , and potential process byproducts.

Introduction & Molecule Analysis

Chemical Identity[1][2]

-

IUPAC Name: 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

-

Molecular Formula:

-

Molecular Weight: 235.05 g/mol

-

Key Functional Groups:

-

Primary Alcohol: Determining polarity and hydrogen bonding capability.

-

Ether Linkage: Stable linker, contributes to the phenoxy core.

-

Halogenated Aromatic Ring (Br, F): Increases hydrophobicity (LogP ~2.2–2.5) compared to unsubstituted phenoxyethanol (LogP ~1.2).

-

Analytical Challenges

-

UV Cutoff: The molecule lacks extended conjugation. Absorbance is driven by the benzene ring (

), requiring detection in the low UV range (210–230 nm) or secondary aromatic bands (270–280 nm). -

Hydrophobicity: The bromine and fluorine substituents significantly increase retention on C18 columns compared to standard phenoxyethanol, requiring a stronger organic mobile phase.

-

Process Impurities: The synthesis typically involves the alkylation of 3-Bromo-4-fluorophenol. Unreacted phenol is the critical impurity (Starting Material A) and must be resolved.

Method Development Strategy (The "Why")

Column Selection

A C18 (Octadecylsilane) column is selected as the standard for this lipophilic, non-ionizable analyte.

-

Rationale: The hydrophobic interaction with the alkyl chain allows for sharp peak shape. A "Base Deactivated" (BDS) or high-purity silica column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) is recommended to prevent tailing caused by the interaction of the ether oxygen or hydroxyl group with free silanols.

Mobile Phase Design

-

Solvent A (Water + 0.1% Formic Acid): The acidic modifier ensures the suppression of any silanol activity on the column and maintains a constant pH (~2.7). Although the analyte is neutral, the phenol impurity is weakly acidic (pKa ~8-9); low pH keeps it protonated (neutral form) to prevent peak broadening.

-

Solvent B (Acetonitrile): Chosen over methanol for its lower viscosity (lower backpressure) and lower UV cutoff (190 nm), which is crucial for detecting the benzene ring absorption at 210-220 nm.

Experimental Protocol

Instrumentation & Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II / Waters Alliance e2695 (or equivalent) |

| Detector | Diode Array Detector (DAD) or VWD |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus C18) |

| Column Temp | 35°C (Controlled) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5.0 - 10.0 µL |

| Detection Wavelength | 220 nm (Quantification), 270 nm (Identity Confirmation) |

| Run Time | 15 Minutes |

Gradient Program

| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (Acetonitrile) | Event |

| 0.00 | 90 | 10 | Equilibration |

| 2.00 | 90 | 10 | Isocratic Hold |

| 10.00 | 10 | 90 | Linear Gradient |

| 12.00 | 10 | 90 | Wash |

| 12.10 | 90 | 10 | Return to Initial |

| 15.00 | 90 | 10 | Re-equilibration |

Reagents & Standards Preparation

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (Milli-Q / HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Reference Standard: 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (>98% purity).

Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.

-

Add 5 mL of Acetonitrile (Diluent).

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Dilute to volume with Acetonitrile.

Working Standard (100 µg/mL):

-

Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

-

Dilute to volume with Water/Acetonitrile (50:50 v/v) .

-

Note: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak distortion.

-

Workflow Visualization

The following diagram illustrates the analytical workflow and the separation logic between the target analyte and its precursor.

Caption: Analytical workflow for the separation of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol from its phenolic precursor.

Validation Parameters (ICH Q2(R1))

To ensure this method is trustworthy for regulatory submission or critical research, the following validation criteria are established:

System Suitability

Before running samples, inject the Working Standard (100 µg/mL) five times.

-

RSD of Peak Area: ≤ 2.0%

-

Tailing Factor (T): 0.8 – 1.5

-

Theoretical Plates (N): > 5,000

Linearity

Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 50–150 µg/mL).

-

Acceptance Criteria: Correlation coefficient (

) ≥ 0.999.

Limit of Detection (LOD) & Quantitation (LOQ)

Based on the signal-to-noise ratio (S/N):

-

LOD (S/N = 3): Typically ~0.5 µg/mL for this chromophore at 220 nm.

-

LOQ (S/N = 10): Typically ~1.5 µg/mL.

Troubleshooting & Expert Insights

-

Issue: Peak Fronting.

-

Cause: Sample solvent is too strong (100% Acetonitrile) compared to the initial mobile phase (10% Acetonitrile).

-

Fix: Dilute samples in 50:50 Water:Acetonitrile.[1]

-

-

Issue: Baseline Drift at 220 nm.

-

Cause: Formic acid absorbs slightly at low UV.

-

Fix: Use a reference wavelength (e.g., 360 nm, bandwidth 100) on the DAD to subtract gradient drift, or switch to Phosphoric Acid (0.1%) which is more transparent at 220 nm.

-

-

Issue: Co-elution of Impurities.

-

Insight: If the phenol impurity co-elutes, adjust the gradient slope. A shallower gradient (e.g., 10% to 60% B over 20 mins) will increase resolution between the phenol and the ether product.

-

References

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on C18 column selection and gradient design).

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

-

PubChem. (2025).[2] Compound Summary: 2-(4-Bromophenoxy)ethanol (Analog). National Library of Medicine. Link

-

Phenomenex. (2024). High Performance Liquid Chromatography (HPLC) Method Development Guide. Link

-

Sigma-Aldrich. (2025). Product Specification: 2-Phenoxyethanol. (Used for polarity and UV property baseline). Link

Sources

Developing a reverse-phase HPLC method for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol.

Executive Summary & Molecule Profile

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is a critical intermediate often used in the synthesis of tyrosine kinase inhibitors and other small-molecule therapeutics. Its purity is paramount, specifically regarding the clearance of its precursor (3-Bromo-4-fluorophenol) and potential halogen-scrambled byproducts.

This guide moves beyond generic "cookbooks." It details a logic-driven approach to developing a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, focusing on the specific hydrophobic and electronic properties of the halogenated aromatic ring.

Physicochemical Profile & Chromatographic Implications

| Property | Value (Est.) | Chromatographic Implication |

| Structure | Halogenated Phenyl Ether | Significant hydrophobicity; potential for |

| LogP | ~2.1 - 2.5 | Moderate retention on C18; requires organic composition >30% for elution. |

| pKa | Neutral (Ether/Alcohol) | pH control is less critical for the analyte but crucial for separating acidic phenolic impurities. |

| UV Max | ~270-280 nm | Detectable by standard UV/DAD; aromatic ring provides chromophore. |

Method Development Strategy: The Logic Flow